molecular formula C8H9F2NO B1432512 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol CAS No. 1513539-71-3

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol

Cat. No.: B1432512
CAS No.: 1513539-71-3
M. Wt: 173.16 g/mol
InChI Key: ANGZXDRJCOPWPF-UHFFFAOYSA-N
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Description

“1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol” is an organic compound . It has been identified as a novel antifungal drug candidate, specifically a 1-tetrazole-based agent .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H9F2NO/c1-8(12,7(9)10)6-2-4-11-5-3-6/h2-5,7,12H,1H3 . The molecular weight of the compound is 173.16 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 173.16 . Other specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

Synthesis of Derivatives

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol derivatives have been synthesized for specific purposes. For instance, compounds with α1 receptor antagonistic activity were synthesized by a method that resulted in yields above 68% (J. Hon, 2013).

Reactivity and Tautomeric Preferences

The reactivity of related compounds, such as 1,1,1-trifluoro-3-(1H-quinolin-2-ylidene)propan-2-one, has been explored. These compounds were characterized by various spectroscopic techniques and showed interesting reactivity and tautomeric behavior (H. Loghmani-Khouzani et al., 2006).

Aggregation in Solutions

Studies on pyridine–propan-2-ol solutions revealed insights into molecular aggregation. Raman spectra and quantum-chemical calculations indicated the formation of hydrogen-bonded aggregates in these solutions, with specific band shifts observed (F. H. Tukhvatullin et al., 2010).

Polymorphic Crystallization

Research into the effect of pyridine on the polymorphic crystallization of related compounds, such as 1,3-di(9-anthryl)propan-2-ol, has been conducted. This study investigated how pyridine influences crystallization processes, affecting hydrogen bonding and molecular interactions (Kiyoshi Matsumoto et al., 2003).

Trypanocidal Activity

A library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized and tested for trypanocidal activity against Trypanosoma cruzi, highlighting potential biomedical applications. Some compounds showed significant activity, although they also exhibited host cell toxicity (Michael N. Balfour et al., 2017).

Coordination Clusters

Research into novel coordination clusters involved the synthesis of a nonanuclear Ni(II) cluster using a ligand based on a pyridyl-alcohol structure. This study contributed to the understanding of metal-ligand interactions and coordination chemistry (Alexandre Massard et al., 2014).

Spectroscopic Studies

Spectroscopic studies have been conducted on compounds like 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol, which is structurally related to this compound. These studies revealed how molecular organization changes in different solvents and concentrations, offering insights into solvent effects on molecular behavior (A. Matwijczuk et al., 2018).

Mechanism of Action

Pharmacokinetics:

Action Environment:

Environmental factors play a crucial role in the compound’s efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can influence its behavior. Additionally, interactions with other drugs or environmental pollutants may impact its action.

: BLDPharm: 1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol : DrugBank: 2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-1H-1,3-benzodiazepin-2-ol

Future Directions

The compound is currently in two phase 2b antifungal clinical trials . This suggests that future research may focus on further clinical testing and potential applications in antifungal treatments.

Biochemical Analysis

Biochemical Properties

1,1-Difluoro-2-(pyridin-4-yl)propan-2-ol plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways and the overall biochemical environment .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression that can impact cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy and potential changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and potential organ toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of the cell. The compound’s interactions with cytochrome P450 enzymes are particularly noteworthy, as they play a crucial role in the metabolism of many endogenous and exogenous substances .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function. The compound’s ability to cross cellular membranes and reach its target sites is essential for its biochemical efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for the compound’s interaction with its target biomolecules and the subsequent biochemical effects .

Properties

IUPAC Name

1,1-difluoro-2-pyridin-4-ylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c1-8(12,7(9)10)6-2-4-11-5-3-6/h2-5,7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGZXDRJCOPWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)(C(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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